

A Comparative Analysis of Ammonium Carbamate Solubility Across Various Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium carbamate

Cat. No.: B072881

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals detailing the solubility of **ammonium carbamate** in aqueous and organic solvents. This report includes a cross-referenced data summary, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Ammonium carbamate ($\text{NH}_2\text{COONH}_4$), a solid compound formed from the reaction of ammonia and carbon dioxide, plays a significant role in various chemical and pharmaceutical processes. Its solubility is a critical parameter for its application in organic synthesis, as a reagent, and in drug formulation. This guide provides a detailed comparison of **ammonium carbamate** solubility in water, ethanol, and methanol, supported by experimental data and standardized protocols.

Quantitative Solubility Data

The solubility of **ammonium carbamate** exhibits significant variation depending on the solvent and temperature. Below is a compilation of available experimental data to facilitate a comparative analysis.

Solvent	Temperature (°C)	Solubility (g/100 g Solvent)	Reference
Water	20	79.0	[1] [2]
Ethanol	Ambient	Slightly soluble	[3] [4] [5]
Methanol	Ambient	Slightly soluble	[5]
Acetone	Ambient	Insoluble	[3] [4]

Note: Quantitative solubility data for **ammonium carbamate** in ethanol and methanol across a range of temperatures is not readily available in the reviewed literature. The compound's tendency to precipitate in anhydrous alcohols suggests low solubility.[\[6\]](#)

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standardized gravimetric method for determining the equilibrium solubility of **ammonium carbamate**. This method is widely recognized for its reliability.

1. Materials and Equipment:

- **Ammonium carbamate** (analytical grade)
- Solvent (e.g., deionized water, absolute ethanol, anhydrous methanol)
- Analytical balance
- Temperature-controlled shaker or incubator
- Centrifuge tubes with screw caps
- Syringe filters (0.45 μ m pore size)
- Thermostatically controlled water bath

- Oven or vacuum desiccator

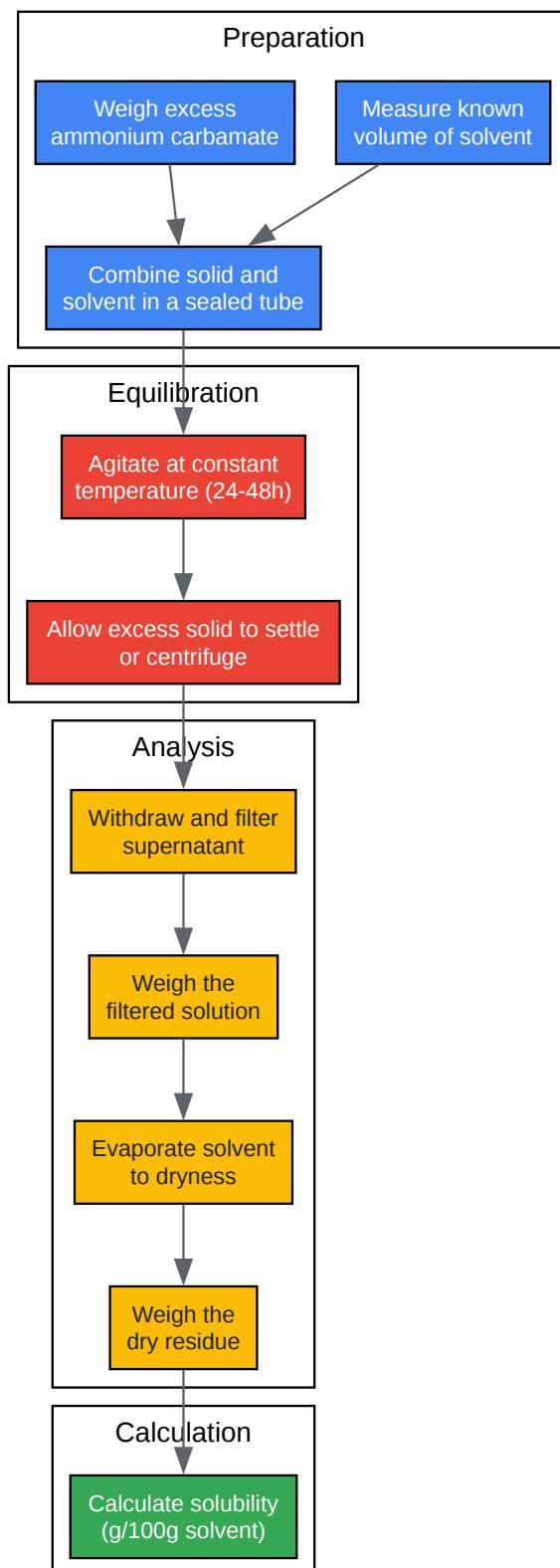
- Vortex mixer

2. Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **ammonium carbamate** to a known volume of the solvent in a sealed centrifuge tube. The excess solid should be clearly visible.
- Equilibration: Place the sealed tubes in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the tubes to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the tubes at a constant temperature to facilitate the separation of the solid and liquid phases.
- Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution using a syringe filter to remove any remaining solid particles.
- Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered solution to the container and reweigh to determine the exact mass of the solution. Evaporate the solvent by placing the container in an oven at a suitable temperature below the decomposition temperature of **ammonium carbamate** or in a vacuum desiccator until a constant weight is achieved.
- Calculation of Solubility: The solubility is calculated as the mass of the dissolved **ammonium carbamate** per 100 g of the solvent using the following formula:

$$\text{Solubility (g/100 g solvent)} = (\text{Mass of residue} / \text{Mass of solvent}) \times 100$$

Where:


- Mass of residue = Final mass of the container with the dried solid - Initial mass of the empty container
- Mass of solvent = (Mass of the container with the solution - Initial mass of the empty container) - Mass of residue

3. Data Reporting:

- Report the solubility values as the average of at least three independent measurements for each solvent and temperature.
- Include the standard deviation to indicate the precision of the measurements.
- Specify the experimental temperature and any other relevant conditions.

Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of **ammonium carbamate**.

[Click to download full resolution via product page](#)*Experimental workflow for solubility determination.*

This guide provides a foundational understanding of **ammonium carbamate** solubility. For drug development and other sensitive applications, it is recommended to perform detailed solubility studies under specific formulation conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. AMMONIUM CARBAMATE CAS#: 1111-78-0 [m.chemicalbook.com]
- 3. Ammonium carbamate [chembk.com]
- 4. Ammonium Carbamate | CH₃NO₂.H₃N | CID 517232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ammonium carbamate - Wikipedia [en.wikipedia.org]
- 6. From greenhouse gas to feedstock: formation of ammonium carbamate from CO₂ and NH₃ in organic solvents and its catalytic conversion into urea under mild conditions | CoLab [colab.ws]
- To cite this document: BenchChem. [A Comparative Analysis of Ammonium Carbamate Solubility Across Various Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072881#cross-referencing-experimental-data-on-ammonium-carbamate-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com